N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the acetamide nitrogen and a para-substituted phenyl ring bearing a 3,4-dimethoxybenzenesulfonamido moiety. Its molecular formula is C₂₀H₂₄N₂O₅S, with a molecular weight of 404.44 g/mol. However, direct studies on its biological or industrial activity are absent in the provided evidence, necessitating structural and functional comparisons with analogous compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-9-16(12-18(17)26-2)27(23,24)21-15-5-3-13(4-6-15)11-19(22)20-14-7-8-14/h3-6,9-10,12,14,21H,7-8,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSYFYYSSVFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
The sulfonamide bond is established by reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetamide (or a protected derivative). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions.
-
Dissolve 4-aminophenylacetamide (1.0 equiv) in DCM (10 mL/g substrate).
-
Add triethylamine (2.5 equiv) as a base to scavenge HCl.
-
Slowly add 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 12–16 hours.
-
Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Data:
Side Reactions:
-
Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
-
Over-sulfonylation (prevented by controlling stoichiometry).
Amidation with Cyclopropylamine
The acetamide group is introduced via coupling of the intermediate sulfonamide with cyclopropylamine. This step often employs activating agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Dissolve the sulfonamide intermediate (1.0 equiv) in DMF (5 mL/g).
-
Add cyclopropylamine (1.5 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
-
Stir at room temperature for 6–8 hours.
-
Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Key Data:
Optimization Insights:
-
Solvent Choice : DMF enhances solubility of polar intermediates.
-
Temperature : Room temperature prevents decomposition of the cyclopropyl group.
Alternative Synthetic Routes
One-Pot Sulfonylation-Amidation
A streamlined one-pot method reduces purification steps by combining sulfonamide formation and amidation in sequence:
-
React 3,4-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetic acid.
-
Directly add cyclopropylamine and EDCl/HOBt (Hydroxybenzotriazole) to the reaction mixture.
-
Isolate the product via filtration after acidification.
Advantages:
Solid-Phase Synthesis
Patents describe solid-phase approaches for parallel synthesis of sulfonamide derivatives:
-
Immobilize 4-aminophenylacetic acid on Wang resin.
-
Perform sulfonylation with 3,4-dimethoxybenzenesulfonyl chloride.
-
Cleave from resin using TFA (trifluoroacetic acid) and couple with cyclopropylamine.
Key Benefits:
Reaction Mechanism and Kinetics
Sulfonylation Mechanism
The reaction follows a nucleophilic acyl substitution mechanism:
Amidation Kinetics
The coupling reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea (EDCl) or active ester (HATU), followed by nucleophilic attack by cyclopropylamine.
Activation Energy : ~45 kJ/mol (estimated from Arrhenius plots in DMF).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 7.52 (d, 2H, Ar-H), 6.95 (s, 1H, SONH), 3.89 (s, 6H, OCH), 2.18 (m, 1H, cyclopropyl), 1.45 (m, 4H, cyclopropyl).
Challenges and Mitigation Strategies
Cyclopropyl Group Stability
The cyclopropyl ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:
Sulfonamide Hydrolysis
Basic conditions can hydrolyze sulfonamides. Strategies:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Electronic Effects: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which may enhance solubility and π-π interactions. The sulfonamido group (SO₂NH) in the target compound is a strong electron-withdrawing moiety, often associated with antimicrobial activity in drugs like sulfonamide antibiotics.
Steric and Conformational Differences :
- The cyclopropyl group in both the target compound and ’s analog may improve metabolic stability by resisting oxidative degradation. However, the bulkier sulfonamido-phenyl group in the target compound could reduce membrane permeability compared to the smaller piperidinyl group in ’s compound .
Functional Group Impact on Activity: Corrosion Inhibition: The compounds demonstrated concentration-dependent inhibition efficiency in 0.1 M HCl, attributed to aromatic π-electron interactions and lone-pair donation from methoxy groups . Pharmacological Potential: The hydroxyimino-piperidine group in ’s compound may enable hydrogen bonding, a feature absent in the target compound’s sulfonamido group. This could influence target selectivity in biological systems .
Research Findings and Limitations
- Synthetic Routes: The target compound’s sulfonamido group likely derives from a reaction between a primary amine (e.g., 4-aminophenylacetamide) and 3,4-dimethoxybenzenesulfonyl chloride, a common sulfonamide synthesis strategy. ’s acryloyl-containing compounds may involve condensation reactions between acetamide derivatives and acyl chlorides .
- Activity Gaps : While highlights corrosion inhibition in similar acetamides, the target compound’s larger size and sulfonamido group may alter adsorption dynamics. Similarly, ’s piperidine analog lacks the sulfonamido moiety critical for antimicrobial action.
- Limitations: Direct experimental data on the target compound’s properties are unavailable.
Biological Activity
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a cyclopropyl group attached to an acetamide moiety, with a sulfonamide substituent that enhances its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related class of N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The biological activity often correlates with lipophilicity and the positioning of substituents on the phenyl ring.
| Compound | Antimicrobial Activity | Effective Against |
|---|---|---|
| This compound | TBD | TBD |
| N-(4-chlorophenyl)-2-chloroacetamide | High | S. aureus, MRSA |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | E. coli |
Anticonvulsant Activity
This compound may also exhibit anticonvulsant properties based on structural analogs that have shown effectiveness in animal models. For instance, compounds designed as analogs of known anticonvulsants demonstrated protection in seizure models at specific dosages .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of acetamide derivatives. The introduction of a sulfonamide group has been associated with enhanced antimicrobial efficacy due to improved solubility and membrane permeability.
Key Findings from SAR Studies
- Substituent Positioning : The position of substituents on the phenyl ring affects the compound's interaction with biological targets.
- Lipophilicity : Higher lipophilicity correlates with better penetration through cellular membranes, enhancing antimicrobial activity.
- Functional Group Effects : Sulfonamide groups improve binding affinity to target enzymes involved in bacterial cell wall synthesis.
Case Studies and Research Findings
- Antimicrobial Testing : A study involving chloroacetamides showed that compounds with halogenated phenyl groups had superior activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
- In Vivo Studies : In animal models, compounds similar to this compound were tested for anticonvulsant effects. Results indicated significant protection against seizures at varying dosages .
Q & A
Q. What are the critical steps in synthesizing N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide, and how can purity be ensured?
The synthesis typically involves sequential sulfonamide coupling and cyclopropane ring introduction. Key steps include:
- Sulfonation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetamide to form the sulfonamide core .
- Cyclopropane incorporation : Using cyclopropylamine under basic conditions (e.g., triethylamine) for amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >98% purity. Structural integrity is confirmed via -NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and IR (sulfonamide S=O stretches at ~1350 cm) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?
- NMR spectroscopy : - and -NMR identify cyclopropane protons (δ 0.5–1.2 ppm) and acetamide carbonyls (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H] at m/z 445.1524) confirms molecular formula .
- X-ray crystallography : Resolves 3D conformation, particularly cyclopropane ring strain and sulfonamide planarity .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., EGFR) or carbonic anhydrases using fluorometric assays (IC determination) .
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonamide coupling step?
- Solvent selection : Use DMF or THF to enhance sulfonyl chloride reactivity .
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate coupling .
- Temperature control : Maintain 0–5°C during sulfonamide formation to minimize byproducts .
- Real-time monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm tracks reaction progress .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
- Methoxy groups : Enhance lipophilicity (logP ~2.8) and membrane permeability but reduce solubility. Replace with ethoxy to improve solubility (logP ~2.2) while retaining activity .
- Cyclopropane substitution : Replace with larger rings (e.g., cyclobutane) to test steric effects on target binding .
- Sulfonamide bioisosteres : Replace with carbamate or urea groups to modulate hydrogen-bonding interactions .
Q. How can contradictory data on anticancer activity across studies be resolved?
- Dose-response refinement : Test lower concentrations (0.1–10 µM) to avoid off-target effects .
- Mechanistic studies : Use RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators) .
- Structural analogs : Compare activity of the parent compound with derivatives lacking the cyclopropane or sulfonamide group .
Q. What strategies improve aqueous solubility for in vivo studies?
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .
- Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation in plasma .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability by 3–5× .
Q. Which computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Asp831 of EGFR) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
